1-benzyl-N-(2,6-dichlorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-BENZYL-N~4~-(2,6-DICHLOROPHENYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrazolopyridine derivatives This compound is characterized by its complex structure, which includes a benzyl group, a dichlorophenyl group, and a pyrazolopyridine core
Preparation Methods
The synthesis of 1-BENZYL-N~4~-(2,6-DICHLOROPHENYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolopyridine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the benzyl group: This step often involves a benzylation reaction using benzyl halides in the presence of a base.
Attachment of the dichlorophenyl group: This can be done through a substitution reaction using 2,6-dichlorophenyl reagents.
Final coupling and purification: The final product is obtained through coupling reactions and subsequent purification steps such as recrystallization or chromatography.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
1-BENZYL-N~4~-(2,6-DICHLOROPHENYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the benzyl and dichlorophenyl groups, using appropriate nucleophiles or electrophiles.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium, copper), and bases (e.g., potassium carbonate, sodium hydroxide). Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-BENZYL-N~4~-(2,6-DICHLOROPHENYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Pharmacology: Studies focus on its interaction with various biological targets, including enzymes and receptors, to understand its pharmacological effects.
Chemical Biology: The compound is used as a tool to probe biological pathways and mechanisms, aiding in the discovery of new drug targets.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 1-BENZYL-N~4~-(2,6-DICHLOROPHENYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses. Detailed studies are required to elucidate the exact molecular pathways and targets involved.
Comparison with Similar Compounds
1-BENZYL-N~4~-(2,6-DICHLOROPHENYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:
Pyrazolopyridine Derivatives: These compounds share the pyrazolopyridine core and may have different substituents, leading to variations in their biological activity and properties.
Benzylated Compounds: Compounds with benzyl groups may exhibit similar reactivity and biological effects, but the presence of additional functional groups can significantly alter their behavior.
Dichlorophenyl Derivatives: These compounds contain the dichlorophenyl group and may have different cores, affecting their overall properties and applications.
The uniqueness of 1-BENZYL-N~4~-(2,6-DICHLOROPHENYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C22H18Cl2N4O |
---|---|
Molecular Weight |
425.3 g/mol |
IUPAC Name |
1-benzyl-N-(2,6-dichlorophenyl)-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C22H18Cl2N4O/c1-13-11-16(22(29)26-20-17(23)9-6-10-18(20)24)19-14(2)27-28(21(19)25-13)12-15-7-4-3-5-8-15/h3-11H,12H2,1-2H3,(H,26,29) |
InChI Key |
JEZJJIQIKVFMCK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)CC3=CC=CC=C3)C)C(=O)NC4=C(C=CC=C4Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.